molecular formula C5H10ClN B1405781 Pent-1-yn-3-amine hydrochloride CAS No. 50329-24-3

Pent-1-yn-3-amine hydrochloride

Cat. No.: B1405781
CAS No.: 50329-24-3
M. Wt: 119.59 g/mol
InChI Key: KBTPGDULSUUDLD-UHFFFAOYSA-N
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Description

Pent-1-yn-3-amine hydrochloride is a useful research compound. Its molecular formula is C5H10ClN and its molecular weight is 119.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrochlorination and Reaction with Ephedrine

Pentachloroethane's activity towards amines has been explored for its potential use as a hydrochlorinating agent for alkaloids and related products. Specifically, its reaction with ephedrine, using 1,4-dioxane as a solvent, results in ephedrine hydrochloride with significant yields (Miller, 1948).

Conformational Studies in Deuterium Oxide Solution

The conformations of 1-amino-1-deoxy-D-pentitols and their hydrochlorides in deuterium oxide solution have been analyzed using 1 H-n.m.r. spectroscopy. This study provides insights into the structural behavior of these compounds in different states (Blanc-Muesser, Defaye & Hopton, 1979).

Synthesis of Azoniaspiro Compounds

In methanol solution, 1,4,7-tri(pent-4'-yn-1'-yl)-1,4,7-triazacyclononane undergoes intramolecular hydroamination to form an azoniaspiro[4.8]tridecane cation, a significant development in the field of organic chemistry and synthesis (Baker, Brown, Skelton & White, 2000).

Gas Chromatographic Determination in Water

A method has been developed for the direct determination of alkyl amine hydrochlorides in aqueous solutions, highlighting the application of gas chromatography in analyzing the presence of such compounds (Umbreit, Nygren & Testa, 1969).

Synthesis of Acetylenic Compounds

Ketone derivatives of propargylamines have been used as synthetic equivalents in the synthesis of acetylenic 2-pyrazolines and pyrazoles, demonstrating an innovative approach in synthetic chemistry (Odin, Chertov, Grigor’eva & Golovanov, 2022).

Amide Formation Mechanism in Aqueous Media

The mechanism of amide formation by carbodiimide in aqueous media using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride has been explored, providing valuable insights for bioconjugation in aqueous environments (Nakajima & Ikada, 1995).

Properties

IUPAC Name

pent-1-yn-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c1-3-5(6)4-2;/h1,5H,4,6H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTPGDULSUUDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50329-24-3
Record name 1-Pentyn-3-amine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50329-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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